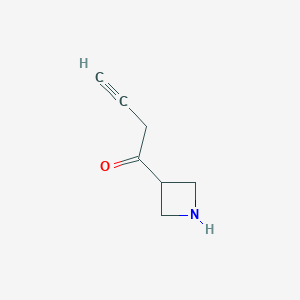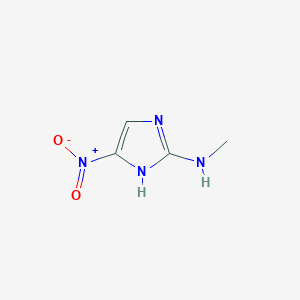![molecular formula C10H14O2 B13180135 5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxaspiro[bicyclo[420]octane-7,1’-cyclobutane]-8-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[42
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one can be achieved through several methods. One notable method involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift . The starting materials are readily available, and the reaction conditions are mild, making this method efficient and practical.
Industrial Production Methods
While specific industrial production methods for 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its reactivity and stability make it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octane: Shares the bicyclic core but lacks the spirocyclic fusion with cyclobutane.
Bicyclo[3.2.0]heptane: Another bicyclic compound with a different ring size and structure.
Spiro[5.5]undecane: A spirocyclic compound with a different ring system.
Uniqueness
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one is unique due to its combination of a bicyclo[4.2.0]octane core and a spirocyclic cyclobutane ring. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[2-oxabicyclo[4.2.0]octane-8,1'-cyclobutane]-7-one |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-1-6-12-9(7)10(8)4-2-5-10/h7,9H,1-6H2 |
InChI Key |
MWQWZWULWVTPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C3(C2=O)CCC3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


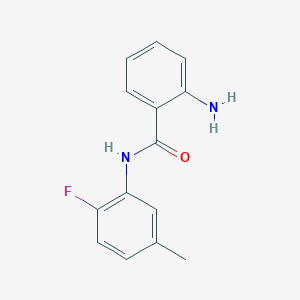

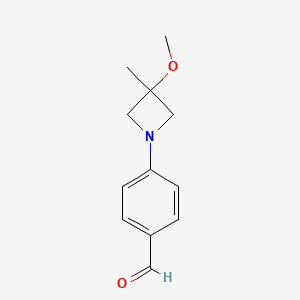
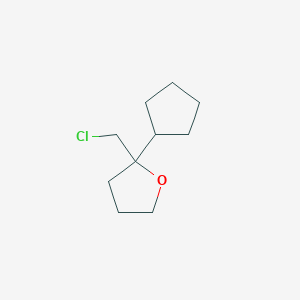


![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
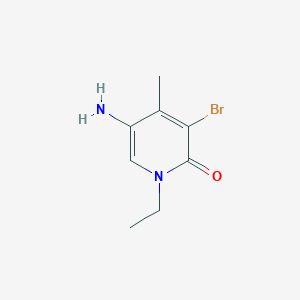

![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid](/img/structure/B13180124.png)
